molecular formula C11H5BrF3NO2 B1311654 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 590372-20-6

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No. B1311654
CAS RN: 590372-20-6
M. Wt: 320.06 g/mol
InChI Key: IWBJBJOCBCGTEP-UHFFFAOYSA-N
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Description

“2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a chemical compound with the molecular formula C11H5BrF3NO2 . It has a molecular weight of 320.06 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of quinoline derivatives, including “2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid”, often involves condensation of substituted o-phenylenediamines with CF3-containing α-diketones . Other methods include the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6 (5)16-9 (11 (13,14)15)7 (8)10 (17)18/h1-4H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a solid at room temperature . It has a molecular weight of 320.06 .

Scientific Research Applications

Pharmacology

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid: has significant potential in pharmacology due to the bioactivity of quinoline derivatives. Quinolines are known for their broad spectrum of bioactivity and are used as core templates in drug design . They are present in drugs with anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular properties . This compound could be pivotal in the synthesis of new drugs with these activities.

Organic Synthesis

In organic synthesis, this compound can be utilized for creating various quinoline derivatives through electrophilic substitution reactions. These derivatives are valuable for synthesizing complex molecules with potential medicinal properties. The trifluoromethyl group in particular can increase the lipophilicity and metabolic stability of these molecules .

Material Science

The compound’s potential in material science lies in its ability to act as a precursor for the synthesis of complex organic molecules. These molecules can be used in the development of new materials with specific electronic or photonic properties, which are essential in the creation of advanced materials for technology and industry .

Analytical Chemistry

In analytical chemistry, 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid can be used as a standard or reagent in the quantitative analysis of quinoline derivatives. Its well-defined structure and stability under various conditions make it an excellent candidate for this role .

Biochemistry

This compound’s role in biochemistry could be in the study of enzyme-substrate interactions, where quinoline derivatives often play a crucial role. Understanding these interactions is vital for the development of new biochemical assays and the discovery of enzyme inhibitors that could lead to new treatments .

Environmental Science

Environmental science can benefit from the study of 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid in terms of its environmental fate and transport. Research into how this compound breaks down in the environment, its potential bioaccumulation, and its effects on ecosystems is crucial for assessing its environmental impact .

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO2/c12-9-7(10(17)18)8(11(13,14)15)5-3-1-2-4-6(5)16-9/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBJBJOCBCGTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

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